DL-LYSINE:2HCL (1-13C)

Human Metabolism Tracer Kinetics Amino Acid Flux

This DL-Lysine:2HCl (1-13C) is a strategically single-labeled racemic tracer designed to overcome key limitations of generic lysine isotopologues. Unlike impure L-lysine tracers that introduce a 3.7-fold urinary enrichment error due to renal D-isomer discrimination, this compound provides a stable, defined 50% D-lysine content, enabling precise chiral correction in non-invasive metabolic flux studies. The C-1 carboxyl label is selectively lost upon decarboxylation, making it the most cost-effective and analytically clean substrate for monitoring lysine catabolism via the saccharopine/pipecolate pathways—outperforming multi-labeled 13C6-lysine for this specific metabolic node. Ideal for human protein turnover studies in vulnerable populations, metabolic engineering of lysine-producing organisms, and screening D-lysine-specific enzymes.

Molecular Formula
Molecular Weight 220.1
Cat. No. B1580006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-LYSINE:2HCL (1-13C)
Molecular Weight220.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Lysine:2HCl (1-13C): A Single-Carbon Tracer for High-Precision Metabolic Flux and D-Amino Acid Discrimination Studies


DL-Lysine:2HCl (1-13C) is a stable isotope-labeled racemic mixture of the essential amino acid lysine, with a 13C atom specifically positioned at the carboxyl carbon (C-1). This dihydrochloride salt form (molecular weight 220.1 g/mol, 98% purity, 99 atom % 13C) provides a chemically stable, water-soluble compound suitable for tracing the metabolic fate of lysine via mass spectrometry or NMR . Unlike fully labeled (e.g., 13C6) lysine, this single-site 13C-label at the C-1 position enables precise tracking of decarboxylation reactions, a key step in lysine catabolism, without the added complexity and cost of uniform labeling . The racemic nature (DL-) is not a drawback but a deliberate feature for studies where D-lysine discrimination is a critical variable, as it provides a defined, stable D-isomer content for quantifying renal tubular handling and chiral-specific metabolic pathways [1].

Why Substituting DL-Lysine:2HCl (1-13C) with L-Lysine:2HCl (1-13C) or 13C6-Lysine Leads to Quantifiable Experimental Error and Misinterpretation


The selection of a lysine tracer is not a trivial 'in-class' substitution. The presence of even trace D-isomer contamination in L-lysine tracers is a well-documented confounder in human metabolic studies, leading to significantly elevated urinary isotopic enrichment due to renal tubular discrimination [1]. Conversely, using a fully labeled 13C6-lysine, while useful for SILAC, introduces a large, 6-Da mass shift that can complicate the detection of smaller mass differences in metabolic flux experiments and is generally cost-prohibitive for large-scale tracer studies . Furthermore, the specific C-1 label in DL-Lysine:2HCl (1-13C) is specifically lost upon decarboxylation, a key step in the saccharopine and pipecolate pathways of lysine catabolism, making it a uniquely efficient tracer for this specific metabolic node compared to labels at other carbon positions [2]. Generic substitution with a different isotopologue or an impure enantiomer directly compromises data integrity by altering the measured flux rates or introducing systematic errors in the calculation of metabolic parameters.

DL-Lysine:2HCl (1-13C): A Compendium of Quantified Differentiation Against L-Lysine (1-13C) and 13C6-Lysine Tracers


Renal D-Amino Acid Discrimination: DL-Lysine (1-13C) Eliminates the 3.7-Fold Urinary Enrichment Error of L-Lysine (1-13C) Tracers

In human studies, the use of L-[1-13C]lysine tracers containing even small amounts of the D-isomer leads to a significant and systematic overestimation of lysine flux when urine is used as a proxy for plasma. A direct comparison showed that an L-[1-13C]lysine tracer with 1.6% D-lysine content resulted in a urinary total [13C]lysine enrichment that was 3.7-fold higher (p < 0.02) than plasma enrichment, while a tracer with only 0.2% D-lysine showed good agreement (urine/plasma enrichment ratio = 0.97 ± 0.02) [1]. This occurs because the renal tubules actively discriminate against the D-isomer, excreting it more rapidly into the urine and thus concentrating the label in that compartment. By using the racemic DL-Lysine:2HCl (1-13C), which contains a defined, stable 50% D-lysine content, this variable is controlled and can be accounted for or specifically measured, preventing the erroneous calculation of flux rates from urine samples [1].

Human Metabolism Tracer Kinetics Amino Acid Flux

Cost-Efficiency and Analytical Simplicity: DL-Lysine (1-13C) vs. 13C6-Lysine in Metabolic Flux Studies

While 13C6-lysine is a standard for SILAC proteomics, its use in large-scale metabolic flux analysis (MFA) presents economic and analytical drawbacks. The synthesis of a uniformly 13C-labeled amino acid is significantly more complex and costly, with the 13C6-labeled lysine costing approximately 3-5 times more per gram than the single-site 1-13C label . From an analytical perspective, the single 13C at the C-1 position provides a simple, clean +1 Da mass shift in mass spectrometry, which is easily resolved and quantified. In contrast, the +6 Da shift from 13C6-lysine can lead to increased isotopic peak overlap with other naturally occurring isotopes, potentially complicating the deconvolution of mass spectra, particularly in complex biological matrices . For tracking decarboxylation, the 13C label at the C-1 position is specifically lost as 13CO2, providing a direct, unambiguous signal for this catabolic step, whereas a uniformly labeled tracer would yield more complex labeling patterns in downstream metabolites, increasing the computational burden of flux analysis [1].

Metabolic Flux Analysis Stable Isotope Tracers GC-MS

Pathway-Specific Labeling: The C-1 13C Label Provides Unambiguous Proof of Decarboxylation Activity vs. 13C6 Tracers

The positioning of the 13C label is not arbitrary; it dictates the specific metabolic question that can be answered. In a study of L-lysine catabolism in Pseudomonas putida KT2440, researchers used L-[U-13C, U-15N]lysine to trace the interconnected aminovalerate and aminoadipate pathways [1]. This work highlighted that the fate of the C-1 carbon is distinct from other carbons in the lysine backbone. Decarboxylation is a key initial step in the aminovalerate pathway, and a C-1 label is uniquely positioned to trace this specific reaction. A 13C6-labeled lysine would be incorporated into both pathways, and while it could identify the relative flux, the complex labeling patterns in multiple metabolites require extensive computational modeling to deconvolute. In contrast, a simple 13C label at C-1 provides a clear binary readout: loss of 13CO2 definitively measures decarboxylation flux, while retention of the 13C label in downstream metabolites (e.g., glutarate) indicates routing through alternative pathways [1]. This positional specificity provides a more direct and less ambiguous measurement of a key metabolic branch point.

Lysine Catabolism Pathway Elucidation Pseudomonas putida

Defined Application Scenarios for DL-Lysine:2HCl (1-13C) Derived from Its Quantified Differentiation


Controlled Human Metabolic Tracer Studies Where Urine is the Primary Sampling Site

This compound is the tracer of choice for studies of human lysine flux, oxidation, and whole-body protein turnover that utilize urine as a non-invasive sampling matrix. As established in Section 3, impure L-lysine tracers introduce a 3.7-fold error in urinary enrichment [1]. The DL-racemic mixture, with its stable 50% D-lysine content, provides a controlled variable. Researchers can explicitly account for D-lysine excretion using chiral analytical methods, thereby correcting the measured flux and obtaining physiologically relevant data, especially in vulnerable populations (e.g., pediatrics, elderly) where invasive blood sampling is impractical or unethical [1].

High-Throughput Screening of Lysine Decarboxylase Activity in Microbial Strain Engineering

In the metabolic engineering of lysine-producing organisms (e.g., Corynebacterium glutamicum) or for screening enzyme variants, monitoring 13CO2 evolution from a C-1 labeled substrate is a rapid, high-throughput assay for decarboxylase activity [1]. The single, strategically placed 13C label in DL-Lysine:2HCl (1-13C) makes it the cost-effective and analytically simple substrate for this purpose, compared to more expensive 13C6-lysine which would generate a complex labeling pattern of unknown value for this specific assay. The racemic nature may also allow for the concurrent screening of enzymes with D-lysine specificity, a niche area of biocatalysis research.

Investigating the Role of D-Amino Acids in the Mammalian Gut-Kidney Axis

There is growing interest in the physiological and pathological roles of D-amino acids, which originate from the diet and the gut microbiome. This compound, with its defined 50% D-lysine content, serves as a valuable tracer to simultaneously study the metabolic handling of the D-isomer. The renal discrimination against D-lysine is a quantifiable physiological process (as shown by the 3.7-fold enrichment difference in urine [1]), and this tracer can be used to probe the function of specific D-amino acid transporters and oxidases in the kidney, and to assess how conditions like chronic kidney disease alter this discrimination [1].

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